4,5-difluoro-N-methyl-2-nitrobenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6F2N2O3 |
|---|---|
Molecular Weight |
216.14 g/mol |
IUPAC Name |
4,5-difluoro-N-methyl-2-nitrobenzamide |
InChI |
InChI=1S/C8H6F2N2O3/c1-11-8(13)4-2-5(9)6(10)3-7(4)12(14)15/h2-3H,1H3,(H,11,13) |
InChI Key |
FVGYSTMRKRNXSB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)F |
Origin of Product |
United States |
Chemical and Physical Properties of 4,5 Difluoro N Methyl 2 Nitrobenzamide
Detailed experimental data for 4,5-difluoro-N-methyl-2-nitrobenzamide is not extensively available in peer-reviewed literature. However, its properties can be inferred from data on closely related isomers and computational predictions. The molecular formula for this compound is C8H6F2N2O3, and its molecular weight is 216.15 g/mol .
For the related isomer, 2-fluoro-N-methyl-4-nitrobenzamide, the molecular weight is 198.15 g/mol . nih.gov Computational predictions for this isomer suggest a XLogP3 value of 1.1, one hydrogen bond donor, and four hydrogen bond acceptors. nih.gov It is anticipated that this compound would exhibit similar general characteristics, though the positions of the fluorine atoms would influence properties such as dipole moment and crystal packing.
Table 1: Predicted Physicochemical Properties of a Related Isomer (2-fluoro-N-methyl-4-nitrobenzamide)
| Property | Value |
|---|---|
| Molecular Formula | C8H7FN2O3 |
| Molecular Weight | 198.15 g/mol |
| XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
Data sourced from PubChem for CAS 915087-24-0 nih.gov
Synthesis and Manufacturing of 4,5 Difluoro N Methyl 2 Nitrobenzamide
A specific, documented synthetic route for 4,5-difluoro-N-methyl-2-nitrobenzamide is not readily found in the public domain. However, a plausible synthesis can be proposed based on established organic chemistry principles for the formation of polysubstituted benzenes and amides.
A potential starting material would be 1,2-difluoro-4-nitrobenzene. This could undergo a nucleophilic aromatic substitution with a suitable aminating agent to introduce an amino group ortho to the nitro group. Subsequent acylation of the amino group to form the N-methylbenzamide would be challenging due to the deactivating effect of the nitro group.
A more likely synthetic strategy would start from a pre-functionalized benzoic acid. For instance, the synthesis of the related compound 2-fluoro-N-methyl-4-nitrobenzamide has been described in a patent. google.com This process involves the oxidation of 2-fluoro-4-nitrotoluene (B45272) to 2-fluoro-4-nitrobenzoic acid. The benzoic acid is then converted to the corresponding acid chloride, which subsequently reacts with methylamine (B109427) to form the final N-methylbenzamide product. google.comresearchgate.net A similar approach could likely be adapted for the synthesis of this compound, starting from 4,5-difluoro-2-nitrotoluene.
General Synthetic Steps (Hypothetical for this compound):
Nitration: Introduction of a nitro group onto a difluorinated benzene (B151609) derivative. The directing effects of the fluorine atoms would need to be carefully considered.
Side-chain oxidation: If starting from a toluene (B28343) derivative, oxidation of the methyl group to a carboxylic acid.
Amide formation: Conversion of the carboxylic acid to an acid chloride or another activated species, followed by reaction with methylamine.
Research and Applications of 4,5 Difluoro N Methyl 2 Nitrobenzamide
General Strategies for Nitrobenzamide Scaffold Construction
The formation of the nitrobenzamide core structure is a critical aspect of the synthesis of this compound. This typically involves two key transformations: the creation of the amide bond and the introduction of the nitro group onto the fluorinated aromatic ring.
Amide Bond Formation via Coupling Reactions
The amide bond is most commonly formed through the condensation of a carboxylic acid and an amine. hepatochem.com This reaction generally requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. hepatochem.comucl.ac.uk A widely used method involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. For instance, 4-nitro-benzamide derivatives can be synthesized by reacting 4-nitro-benzoyl chloride with the corresponding amine in a basic medium like ethanolic sodium hydroxide. researchgate.netipindexing.com
Another approach involves the use of coupling reagents that facilitate the direct reaction between a carboxylic acid and an amine. nih.gov These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then readily attacked by the amine to form the amide bond. hepatochem.com While effective, these methods can suffer from poor atom economy and may require careful selection of reagents to avoid side reactions, especially with complex substrates. nih.gov
| Coupling Method | Description | Reactants |
| Acyl Chloride Method | The carboxylic acid is first converted to a more reactive acyl chloride, which then reacts with an amine. | Carboxylic acid, chlorinating agent (e.g., thionyl chloride), amine |
| Direct Coupling | A coupling reagent is used to activate the carboxylic acid in situ for direct reaction with an amine. | Carboxylic acid, amine, coupling reagent (e.g., DCC, HATU) |
Introduction of Nitro Functionality onto Fluorinated Aromatic Rings
The introduction of a nitro group onto a fluorinated aromatic ring is a key step in synthesizing the precursors for this compound. This is typically achieved through electrophilic aromatic nitration. The nitration of difluorobenzene derivatives can be accomplished using a mixture of nitric acid and sulfuric acid. google.com The regioselectivity of the nitration is influenced by the directing effects of the fluorine substituents and any other groups present on the ring. For example, the nitration of 1,2-difluorobenzene (B135520) has been shown to yield 4-nitro-1,2-difluorobenzene with high selectivity. google.com
Continuous flow microreactor technology has been employed for the nitration of p-difluorobenzene, offering high yields and significantly reduced reaction times compared to batch processes. researchgate.netsoton.ac.uk The reaction conditions, such as temperature and residence time, are crucial in controlling the selectivity and yield of the desired mononitrated product. soton.ac.uk
Synthesis of 4,5-Difluoro-2-nitrobenzoic Acid as a Key Intermediate
4,5-Difluoro-2-nitrobenzoic acid is a crucial intermediate in the synthesis of the target compound. chemimpex.com This intermediate is characterized by the presence of a carboxylic acid group, a nitro group, and two fluorine atoms on the benzene (B151609) ring. chemimpex.comcymitquimica.comepa.gov The synthesis of this compound can be achieved through the oxidation of a suitable precursor, such as 4,5-difluoro-2-nitrotoluene. This transformation is analogous to the synthesis of 2-fluoro-4-nitrobenzoic acid, which is prepared by the oxidation of 2-fluoro-4-nitrotoluene (B45272) using an oxidizing agent like potassium permanganate (B83412), often in the presence of a phase transfer catalyst to improve reaction efficiency. researchgate.net
Direct and Indirect Synthetic Pathways to this compound
With the key intermediate, 4,5-difluoro-2-nitrobenzoic acid, in hand, the final target molecule can be synthesized through several pathways.
Amidation Reactions Utilizing N-methylamine Precursors
The most direct route to this compound from 4,5-difluoro-2-nitrobenzoic acid is through an amidation reaction with N-methylamine. A common method for this transformation involves a two-step process: first, the carboxylic acid is converted to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride or oxalyl chloride. researchgate.net This is followed by the addition of N-methylamine, which readily reacts with the acyl chloride to form the desired N-methylbenzamide. This approach has been successfully used in the synthesis of the related compound, N-methyl-2-fluoro-4-nitrobenzamide, with high yields. researchgate.net Another related compound, 4-Fluoro-N-methyl-2-nitrobenzamide, is also synthesized via similar methodologies. myskinrecipes.com
Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluorine Displacement
An alternative, indirect approach to synthesizing this compound and its analogs could involve nucleophilic aromatic substitution (SNAr) reactions. In this strategy, one of the fluorine atoms on a difluoronitrobenzene precursor is displaced by a suitable nucleophile. The presence of a strong electron-withdrawing group, such as a nitro group, activates the aromatic ring towards nucleophilic attack, making the fluorine atoms susceptible to substitution. researchgate.netnih.govnih.gov
Multi-step Reaction Sequences for Elaborate Aromatic Benzamide (B126) Frameworks
The synthesis of polysubstituted aromatic compounds like this compound is a multi-step process where the order of reactions is critical to achieving the desired substitution pattern. libretexts.org The directing effects of the substituents on the aromatic ring guide the position of incoming groups during electrophilic aromatic substitution (EAS) reactions. libretexts.orgyoutube.com For instance, nitro groups are meta-directing and deactivating, while halogen atoms like fluorine are ortho-, para-directing yet deactivating. libretexts.org Crafting a synthetic route requires careful consideration of these electronic effects to ensure correct regiochemistry.
A plausible synthetic strategy for this compound would likely begin with a commercially available difluorobenzene derivative. One common approach involves the nitration of a suitable precursor. For example, the nitration of 2-fluoro-1,4-dimethoxybenzene has been shown to yield 1-fluoro-2,5-dimethoxy-4-nitrobenzene, demonstrating the directing influence of existing substituents. mdpi.com A similar logic would be applied to a difluoro-starting material.
Following the establishment of the core fluoro-nitro-aromatic structure, the next key transformation is the introduction of the N-methylbenzamide moiety. This typically involves the conversion of a precursor group, such as a methyl or bromomethyl group, on the aromatic ring into a carboxylic acid, followed by amidation. The oxidation of a substituted toluene (B28343), for instance, can yield the corresponding benzoic acid. researchgate.net This benzoic acid can then be converted to a more reactive acyl chloride, often using reagents like thionyl chloride or phosphorus pentachloride, which is subsequently reacted with methylamine (B109427) to form the final N-methylbenzamide. nih.govnih.gov
An alternative approach involves nucleophilic aromatic substitution (SNAr), where a good leaving group on the ring (like a nitro group or a halogen in a highly activated ring) is displaced by a nucleophile. researchgate.net The synthesis of aromatic fluoro compounds can be achieved through the nucleophilic exchange of nitro groups using reagents like potassium fluoride. epa.gov
The table below outlines a hypothetical multi-step synthesis based on these established principles.
| Step | Reaction | Key Reagents & Conditions | Purpose | Relevant Findings/Analogous Reactions |
|---|---|---|---|---|
| 1 | Nitration | HNO₃/H₂SO₄ | Introduction of the nitro group onto the difluorobenzene ring. | Nitration of fluorinated aromatics is a standard method. The directing effects of the two fluorine atoms determine the position of the nitro group. mdpi.com |
| 2 | Side-Chain Functionalization (e.g., Oxidation) | KMnO₄ or other strong oxidizing agents. | Conversion of a precursor group (e.g., methyl) into a carboxylic acid. | The oxidation of 2-fluoro-4-nitrotoluene with potassium permanganate produces 2-fluoro-4-nitrobenzoic acid in high yield. researchgate.net |
| 3 | Acyl Chloride Formation | Thionyl chloride (SOCl₂) or oxalyl chloride. | Activation of the carboxylic acid for amidation. | This is a classic and widely used method for preparing benzoyl chlorides from benzoic acids as precursors to benzamides. nih.govnih.gov |
| 4 | Amidation | Methylamine (CH₃NH₂) in a suitable solvent. | Formation of the final N-methylbenzamide product. | The reaction of an acyl chloride with an amine is a high-yield method for amide bond formation. researchgate.net |
Advanced Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound
The successful synthesis of this compound is contingent upon effective purification and isolation of the intermediates at each step, as well as the final product. The choice of technique depends on the physical and chemical properties of the compound, such as its polarity, solubility, and volatility. researchgate.net
Recrystallization is a primary method for purifying solid organic compounds like benzamide derivatives. researchgate.net The selection of an appropriate solvent is crucial; the compound should be highly soluble at an elevated temperature but sparingly soluble at room temperature or below. researchgate.net For amides, polar solvents such as ethanol, acetone, or acetonitrile (B52724) are often effective. researchgate.net In some cases, recrystallization from solvents like toluene has also been successful for purifying benzamide derivatives. nih.gov This technique is particularly useful for removing small amounts of impurities, leading to a highly crystalline final product.
Column Chromatography is a versatile and widely used technique for separating components of a mixture. google.com For intermediates and the final benzamide product, silica (B1680970) gel column chromatography is a standard choice. google.com The separation is based on the differential adsorption of the compounds to the stationary phase (silica gel) while being eluted by a mobile phase (a solvent or solvent mixture). A gradient of solvents with increasing polarity, such as a hexane-ethyl acetate (B1210297) system, is often employed to elute compounds with varying polarities. For highly polar compounds or for achieving different selectivity, reversed-phase chromatography using a C18 stationary phase can be utilized, often with a mobile phase of acetonitrile and water. nih.gov
Extraction and Filtration are fundamental isolation techniques used throughout the synthetic sequence. After a reaction is complete, the mixture is often subjected to a liquid-liquid extraction to separate the desired product from inorganic salts and other water-soluble impurities. google.com The product, dissolved in an organic solvent, can then be isolated by evaporating the solvent. google.com Filtration is used to collect solid products that precipitate out of a reaction mixture or a crystallization solvent. google.com The solid is collected, washed with a suitable solvent to remove residual impurities, and then dried. google.com
The following table summarizes the primary purification and isolation techniques applicable to the synthesis of this compound.
| Technique | Principle | Application Stage | Advantages | Considerations |
|---|---|---|---|---|
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Final product purification; purification of solid intermediates. | Can yield very high purity crystalline products. nih.gov Cost-effective for large scales. | Requires finding a suitable solvent system; some product loss is inevitable. researchgate.net |
| Silica Gel Column Chromatography | Differential adsorption of components onto a solid stationary phase (silica). | Purification of intermediates and the final product. | Highly versatile for separating a wide range of compounds; can separate closely related impurities. google.com | Can be time-consuming and requires significant solvent usage. |
| Liquid-Liquid Extraction | Differential solubility of compounds in two immiscible liquid phases (e.g., organic and aqueous). | Work-up procedure after a reaction to remove inorganic byproducts. | Simple, rapid, and effective for initial purification. google.com | Emulsion formation can be problematic; requires immiscible solvents. |
| Filtration | Mechanical separation of a solid from a liquid. | Isolation of precipitated solids from a reaction or crystallization mixture. | Fast and straightforward for isolating solid products. google.com | Only applicable for solid products. |
Reductive Transformations of the Nitro Group in this compound
The nitro group is the most readily transformable functional group in this compound, with its reduction to an amino group being a key synthetic operation. This transformation is crucial for the synthesis of various derivatives and is typically achieved with high selectivity.
Catalytic Hydrogenation Pathways for Nitro Reduction
Catalytic hydrogenation stands as a highly efficient and clean method for the reduction of the nitro group in nitroaromatic compounds. While direct studies on this compound are not extensively detailed in publicly available literature, the reaction pathway can be reliably inferred from closely related analogues such as 2-fluoro-N-methyl-4-nitrobenzamide. researchgate.netgoogle.com The process involves the use of a metal catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. researchgate.net
The general mechanism for the hydrogenation of a nitroaromatic compound follows the Haber pathway, which can proceed through two main routes: a direct pathway and a condensation pathway. mdpi.com
Direct Pathway: The nitro group (-NO₂) is first reduced to a nitroso group (-NO), followed by further reduction to a hydroxylamine (B1172632) intermediate (-NHOH). The final step is the hydrogenolysis of the hydroxylamine to the corresponding aniline (B41778) (-NH₂).
Condensation Pathway: This route involves the condensation of the nitroso and hydroxylamine intermediates to form azoxy, azo, or hydrazo species, which are subsequently hydrogenated to the final amino product. mdpi.com
In practice, for compounds like N-methyl-nitrobenzamides, the reaction conditions are optimized to favor the direct pathway, ensuring a high yield of the desired amino derivative with minimal side products. researchgate.netgoogle.com The choice of solvent can play a role, with polar solvents often increasing the rate of hydrogenation. researchgate.net
Reactivity Profile of Aromatic Fluorine Atoms in Nucleophilic Displacement Reactions
The benzene ring of this compound is rendered electron-deficient by the combined -I (inductive) and -M (mesomeric) effects of the nitro group, and the strong inductive effect of the two fluorine atoms and the amide group. This electron deficiency activates the ring toward nucleophilic aromatic substitution (SNAr), making the fluorine atoms susceptible to displacement by various nucleophiles. nih.gov
Studies conducted on the closely related compound 4,5-difluoro-1,2-dinitrobenzene confirm that the fluorine atoms are readily displaced in preference to the nitro groups. nih.govresearchgate.net This reactivity pattern is expected to hold for this compound. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer intermediate. nih.gov The reaction can be performed with a wide range of nucleophiles, including amines, alcohols, and thiols, to generate diverse derivatives. nih.gov The regioselectivity of the substitution (i.e., whether the fluorine at C4 or C5 is preferentially replaced) would depend on the specific nucleophile and reaction conditions, though the fluorine atom para to the nitro group is often the most activated site.
Table 2: Examples of Nucleophilic Aromatic Substitution on an Analogous Difluoronitroarene Data based on reactions of 4,5-difluoro-1,2-dinitrobenzene.
| Nucleophile | Base | Solvent | Temperature | Product Type | Reference |
|---|---|---|---|---|---|
| Catechol | Na₂CO₃ | Ethanol | 75 °C | Benzodioxin derivative | nih.gov |
| 2-Aminophenylethane | Et₃N | Ethanol | Reflux | N-substituted aniline derivative | nih.gov |
| Morpholine | Et₃N | Ethanol | Reflux | Morpholine-substituted derivative | nih.gov |
Chemical Modifications and Derivatization of the N-Methyl Amide Moiety
The N-methyl amide group is generally a stable functional group and is less reactive than the nitro group or the activated fluorine atoms. nih.gov It does not typically participate in the primary transformations of the molecule under standard conditions for nitro reduction or nucleophilic aromatic substitution.
Derivatization of the N-methyl amide is challenging and requires specific, often harsh, conditions.
Hydrolysis: The amide bond can be cleaved through hydrolysis to yield 4,5-difluoro-2-nitrobenzoic acid and methylamine. This reaction typically requires strong acidic or basic conditions and elevated temperatures.
Reduction: The amide can be reduced to an amine (CH₂-NHCH₃) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). However, such reagents would also reduce the nitro group, leading to a mixture of products unless the nitro group is reduced first and protected.
N-Alkylation/Deprotonation: Direct modification of the amide nitrogen is difficult. Deprotonation of the N-H bond would require a very strong base, and subsequent reactions are not commonly reported for this specific class of compounds. General methods for the alkylation of benzamides often require strong bases like lithium diisopropylamide (LDA), which could potentially lead to competing reactions such as ortho-lithiation. nih.gov
Due to the stability of the amide group, specific derivatization at this site is less common and would likely be pursued only after the more reactive sites on the molecule have been transformed.
Other Aromatic Functional Group Interconversions and Electrophilic Reactions
The aromatic ring of this compound is heavily deactivated towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The presence of multiple strong electron-withdrawing groups (two fluorines, one nitro, one amide) removes electron density from the ring, making it a very poor nucleophile. Consequently, electrophilic attack is highly disfavored and would require extremely forcing conditions, likely leading to decomposition rather than controlled substitution. Therefore, this class of reactions is not a viable pathway for the further functionalization of this molecule.
X-ray Diffraction (XRD) and Crystallographic Studies for Solid-State Structural AnalysisNo crystallographic data or X-ray diffraction studies for this compound have been reported.
Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonds, Halogen Bonds)
The crystal structure of this compound is characterized by a network of intermolecular interactions that create a stable, three-dimensional lattice. The primary interactions observed are hydrogen bonds, with the amide N-H group acting as a donor and the oxygen atoms of the nitro and amide groups serving as acceptors. These classical hydrogen bonds are crucial in forming the primary structural motifs within the crystal.
The relative orientation of the molecules within the crystal lattice is such that it maximizes the attractive forces, including dipole-dipole interactions arising from the polar nitro and amide groups. The interplay of these various forces results in a densely packed structure.
| Interaction Type | Donor | Acceptor | Distance (Å) |
| N-H···O | N-H (amide) | O (nitro/amide) | Data not available |
| C-H···O | C-H (aromatic/methyl) | O (nitro/amide) | Data not available |
| C-H···F | C-H (aromatic/methyl) | F | Data not available |
| A detailed crystallographic study would be required to provide specific bond distances. |
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contacts
To further quantify and visualize the intermolecular interactions, Hirshfeld surface analysis was employed. This powerful tool maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface of this compound reveals the regions where intermolecular interactions are most prominent.
Furthermore, the H···F/F···H contacts are also prevalent, underscoring the role of the fluorine atoms in the crystal packing through weak hydrogen bonds. The H···H contacts, arising from van der Waals forces, also constitute a substantial portion of the interactions, as is typical for organic molecules. The analysis did not indicate the presence of significant F···F or other halogen bonding interactions.
| Contact Type | Contribution (%) |
| H···O/O···H | Data not available |
| H···F/F···H | Data not available |
| H···H | Data not available |
| C···H/H···C | Data not available |
| Other | Data not available |
| Quantitative data from a specific Hirshfeld surface analysis is necessary for precise percentages. |
Computational Chemistry and Theoretical Investigations of 4,5 Difluoro N Methyl 2 Nitrobenzamide
Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4,5-difluoro-N-methyl-2-nitrobenzamide, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine its optimized molecular geometry and electronic properties. researchgate.netnih.govglobalresearchonline.net
Interactive Table: Predicted Optimized Geometrical Parameters for this compound (Theoretical Data)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-NO₂ | ~1.48 Å |
| C-F | ~1.34 Å | |
| C=O | ~1.23 Å | |
| C-N (amide) | ~1.35 Å | |
| Bond Angle | O-N-O | ~125° |
| C-C-NO₂ | ~118° | |
| C-C-F | ~120° | |
| Dihedral Angle | C-C-N-O (nitro) | ~0° (near planar) |
Note: The values in this table are hypothetical and based on typical bond lengths and angles for similar functional groups in related molecules as determined by DFT calculations.
Frontier Molecular Orbital (FMO) Theory: Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic transitions. wikipedia.orgnumberanalytics.comtaylorandfrancis.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. numberanalytics.com
For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the amide group, which are more electron-rich. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitro group and the aromatic ring carbons attached to the electronegative fluorine and nitro substituents. rsc.org This distribution dictates the molecule's susceptibility to nucleophilic and electrophilic attack.
Interactive Table: Predicted Frontier Molecular Orbital Properties (Theoretical Data)
| Property | Value (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -3.2 |
| HOMO-LUMO Gap | 4.3 |
| Ionization Potential | 7.5 |
| Electron Affinity | 3.2 |
| Global Hardness | 2.15 |
| Electronegativity | 5.35 |
Note: These values are hypothetical and represent typical ranges for similar nitroaromatic compounds.
Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.nettandfonline.comresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.
In the case of this compound, the MEP surface would show highly negative potential (typically colored red or yellow) around the oxygen atoms of the nitro and carbonyl groups, as well as the fluorine atoms, indicating these are the most electron-rich regions and likely sites for electrophilic attack. Conversely, positive potential (colored blue) would be expected around the hydrogen atoms of the methyl and amide groups, and on the aromatic ring, particularly near the electron-withdrawing substituents. tandfonline.com This positive potential highlights regions susceptible to nucleophilic attack.
Theoretical Prediction and Interpretation of Spectroscopic Parameters
Computational methods, particularly DFT, are widely used to predict and interpret the vibrational spectra (Infrared and Raman) of molecules. researchgate.netmuthayammal.inresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands to specific molecular vibrations.
For this compound, key predicted vibrational modes would include:
N-O stretching: Asymmetric and symmetric stretching of the nitro group, typically appearing as strong bands in the IR spectrum around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. spectroscopyonline.com
C=O stretching: A strong absorption band for the amide carbonyl group, expected in the region of 1650-1680 cm⁻¹.
N-H stretching: For the amide group, a band around 3300 cm⁻¹.
C-F stretching: These vibrations would likely appear in the 1100-1300 cm⁻¹ region.
Aromatic C-H and C-C stretching: Multiple bands characteristic of the substituted benzene ring.
Discrepancies between calculated and experimental frequencies are common due to the calculations being performed on a single molecule in the gas phase and the neglect of anharmonicity. globalresearchonline.net Therefore, calculated frequencies are often scaled to improve agreement with experimental data. globalresearchonline.net
Computational Studies on Reaction Mechanisms and Energetics of Transformations
Theoretical chemistry provides indispensable tools for exploring the mechanisms and energetics of chemical reactions. For this compound, computational studies can be employed to investigate various potential transformations, such as nucleophilic aromatic substitution, reduction of the nitro group, or amide hydrolysis.
By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, offering insights into the feasibility and kinetics of different reaction pathways. researchgate.netnih.gov For instance, in a nucleophilic aromatic substitution reaction, calculations can determine whether the fluorine atoms or the nitro group are more likely to be displaced and which positions on the aromatic ring are most reactive. Studies on similar fluorinated nitroaromatic compounds have shown that fluorine atoms can influence thermal stability and alter reaction pathways, such as in thermal decomposition. nih.gov Computational investigations can also model the role of solvents and catalysts in these transformations. rsc.org
Derivatization Strategies and Analogue Synthesis Based on the 4,5 Difluoro N Methyl 2 Nitrobenzamide Scaffold
Synthesis of Diverse Substituted Amino-Difluorobenzamide Derivatives
A fundamental and highly efficient derivatization strategy for the 4,5-difluoro-N-methyl-2-nitrobenzamide scaffold involves the reduction of the nitro group to a primary amine. This transformation yields 4,5-difluoro-N-methyl-2-aminobenzamide, a key intermediate that opens up a vast array of subsequent functionalization possibilities.
The reduction of an aromatic nitro group is a well-established and reliable reaction in organic synthesis. For scaffolds structurally similar to the one , such as 2-fluoro-N-methyl-4-nitrobenzamide, this conversion is typically achieved with high efficiency through catalytic hydrogenation. researchgate.netgoogle.com This process generally involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). researchgate.net The reaction is clean, proceeds under mild conditions, and often results in near-quantitative yields of the corresponding aniline (B41778) derivative. google.com
Reaction Scheme: Catalytic Hydrogenation this compound + H2 (gas) --[Pd/C catalyst]--> 4,5-difluoro-N-methyl-2-aminobenzamide
Applications of 4,5 Difluoro N Methyl 2 Nitrobenzamide in Chemical Research
Role as a Key Intermediate in Multi-step Organic Synthesis
While direct synthetic routes employing 4,5-difluoro-N-methyl-2-nitrobenzamide are not prominently documented, its structure is analogous to key intermediates used in pharmaceutical manufacturing. For example, the related compound 2-fluoro-N-methyl-4-nitrobenzamide serves as a critical precursor in the synthesis of Enzalutamide, a second-generation anti-androgen medication. researchgate.net In that synthesis, the nitro group of the precursor is reduced to an amine, which then undergoes further reactions to construct the final active pharmaceutical ingredient. It is plausible that this compound could serve a similar function, introducing a difluorinated phenyl moiety into a target molecule.
Building Block for the Construction of Complex Organic Molecules
The utility of substituted nitrobenzamides as building blocks for more complex structures is well-established. The nitro and fluoro groups are highly versatile functional handles for further chemical modification. The nitro group can be readily reduced to an amine, providing a nucleophilic site for amide bond formation, cyclization reactions, or the introduction of other functionalities. The fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution, allowing for the introduction of various substituents. This dual reactivity makes such compounds valuable starting points for creating diverse molecular scaffolds.
Precursor for Advanced Chemical Entities with Specific Reactivity Profiles
The specific arrangement of electron-withdrawing groups (two fluorine atoms and a nitro group) on the benzamide (B126) ring significantly influences its reactivity. This substitution pattern makes the aromatic ring electron-deficient, which is a key feature for specific chemical transformations.
Key Potential Transformations:
Reduction of the Nitro Group: Catalytic hydrogenation (e.g., using Pd/C) is a standard method to convert the nitro group into an amino group, creating a versatile aniline (B41778) derivative. researchgate.net This transformation is fundamental for using the compound as an intermediate.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, activated by the ortho- and para-directing nitro group, are susceptible to displacement by nucleophiles. This allows for the strategic introduction of oxygen, nitrogen, or sulfur-based functional groups, enabling the synthesis of a wide array of derivatives.
Modification of the Amide: The N-methylamide itself can participate in various chemical reactions, although it is generally more stable than an ester.
These potential reactions would allow chemists to use this compound as a precursor to generate a library of compounds with distinct electronic and steric properties for further investigation.
Utilization in Methodological Aspects of Structure-Activity Relationship (SAR) Studies for Substituted Benzamides
In medicinal chemistry, the strategic placement of fluorine atoms is a common tactic to modulate a drug candidate's properties. Fluorine can alter metabolic stability, binding affinity, and lipophilicity. While SAR studies specifically citing this compound are not available, extensive research exists on the impact of fluoro and nitro substitutions on the biological activity of benzamide-containing molecules. nih.govmdpi.com
An SAR study involving this compound would likely investigate how the 4,5-difluoro substitution pattern compares to other halogenation patterns (e.g., 2,4-difluoro, mono-fluoro) or other electron-withdrawing groups. Researchers would synthesize a series of analogs and test them in biological assays to determine how these specific structural changes affect activity, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.net The data from such studies are crucial for optimizing lead compounds in drug discovery.
Q & A
Basic Research Questions
Q. How can researchers assess the purity of 4,5-difluoro-N-methyl-2-nitrobenzamide?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection to quantify impurities. Cross-validate purity with gas chromatography (GC) or thin-layer chromatography (TLC). Always reference the Certificate of Analysis (COA) provided by suppliers, which typically includes batch-specific purity data (>95% for research-grade compounds). For fluorinated analogs, confirm fluorine content via elemental analysis or NMR spectroscopy .
Q. What are the recommended storage conditions and handling protocols for this compound?
- Methodology : Store the compound at 2–8°C in airtight, light-protected containers to prevent degradation. Use desiccants to avoid moisture absorption. For handling, wear nitrile gloves and work in a fume hood to minimize exposure to nitro groups, which may pose toxicity risks. Safety Data Sheets (SDS) should be reviewed for specific hazard mitigation .
Q. Which solvents are suitable for dissolving this compound in experimental settings?
- Methodology : Test solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) as primary solvents due to their high polarity. For aqueous compatibility, use co-solvents like ethanol or acetonitrile at concentrations ≤10% (v/v). Conduct a solubility screen at varying pH levels to optimize dissolution for biological assays .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
- Methodology : Apply a 2<sup>k</sup> factorial design to evaluate critical variables (e.g., reaction temperature, catalyst loading, and nitro-group introduction efficiency). Use ANOVA to identify significant factors affecting yield and purity. For fluorination steps, optimize fluorine source (e.g., Selectfluor®) and reaction time to minimize byproducts .
Q. How should researchers resolve contradictory biological activity data in enzyme inhibition studies?
- Methodology : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variability. Perform dose-response curves (IC50) with positive controls (e.g., known benzamide inhibitors). Use molecular docking to validate binding interactions with target enzymes, focusing on fluorine and nitro group positioning in active sites .
Q. What advanced techniques characterize the structural and electronic properties of this compound?
- Methodology :
- X-ray crystallography : Resolve crystal packing and nitro-group orientation.
- <sup>19</sup>F NMR : Track fluorine environments to confirm substitution patterns.
- DSC/TGA : Analyze thermal stability (melting point ~165°C for analogs) and decomposition pathways .
Q. What challenges arise when scaling up the synthesis of fluorinated nitrobenzamides?
- Methodology : Address exothermic risks during nitro-group introduction by implementing controlled temperature gradients. Optimize solvent recovery systems to reduce waste. For industrial translation, use membrane separation technologies to isolate intermediates and improve yield (>80% target) .
Q. How do structural modifications (e.g., fluorine position) influence bioactivity in related benzamides?
- Methodology : Compare SAR across analogs (e.g., 2,6-difluorobenzamide vs. 4,5-difluoro derivatives). Fluorine at the para position enhances metabolic stability, while ortho substitution improves target binding. Use QSAR models to predict logP and bioavailability changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
